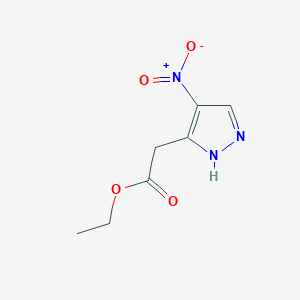

1-(吡啶-3-基甲基)哌啶-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(Pyridin-3-ylmethyl)piperidin-3-amine" is a chemical structure that is not directly mentioned in the provided papers. However, the papers discuss various related pyridine and piperidine derivatives, which are important in medicinal chemistry due to their potential biological activities and applications in drug development. For instance, pyridine and piperidine rings are often found in compounds with antimalarial activity , and as ligands in coordination chemistry , which can exhibit interesting photoluminescent properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including reductive amination, amide hydrolysis, and N-alkylation . For example, the synthesis of 2-chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, starts from 2-amino-4-methylpyridine and involves chlorination and condensation with piperidine . Similarly, the synthesis of 3-(pyrrolidin-1-yl)piperidine is achieved through catalytic hydrogenation of pyrrolylpyridine . These methods could potentially be adapted for the synthesis of "1-(Pyridin-3-ylmethyl)piperidin-3-amine".

Molecular Structure Analysis

The molecular structures of related compounds are often confirmed using techniques such as 1H NMR, 19F NMR, ESI-MS, and X-ray single crystal diffraction . For instance, the crystal structure of N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine shows that the benzothiazol and imidazol rings are planar with a specific dihedral angle, and the piperidin ring adopts a chair conformation . These techniques could be employed to analyze the molecular structure of "1-(Pyridin-3-ylmethyl)piperidin-3-amine".

Chemical Reactions Analysis

The chemical reactions involving pyridine and piperidine derivatives can be complex and are influenced by the substituents on the rings. For example, the complexation of a pyridine derivative with ZnCl2 leads to a compound that exhibits a phase transition and changes in photoluminescent properties . The reactivity of "1-(Pyridin-3-ylmethyl)piperidin-3-amine" would likely be influenced by the presence of the amine group and its potential for forming bonds with other chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine and piperidine derivatives can vary widely. For instance, some compounds exhibit supercooling and phase transitions , while others have specific receptor binding affinities, which are important for their potential use as pharmaceuticals . The properties of "1-(Pyridin-3-ylmethyl)piperidin-3-amine" would need to be determined experimentally, but it is likely that the compound would have properties suitable for further investigation in medicinal chemistry due to the presence of the pyridine and piperidine moieties.

科学研究应用

Chemosensor for Metal Ions

A bis(pyridine-2-ylmethyl)amine derivative was developed as a chemosensor for metal ions, particularly Cu2+. It shows significant colorimetric and fluorescent changes upon binding of Cu2+, making it a potential chemosensor in aqueous solutions and mammalian cells (Zheng et al., 2016).

Biomimetic Iron(III) Complexes

Iron(III) complexes of N3O and N3O2 donor ligands, including derivatives of bis(pyrid-2-ylmethyl)amine, have been studied as functional models for intradiol-cleaving catechol dioxygenases. These complexes show potential in mimicking the enzymatic activity of natural dioxygenases (Sundaravel et al., 2011).

Synthesis of CGRP Receptor Antagonists

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a substructure in CGRP receptor antagonists, was synthesized using methods that might involve similar chemical structures. This demonstrates the compound's relevance in medicinal chemistry, particularly in the development of receptor antagonists (Leahy et al., 2012).

Construction of Helical Silver(I) Coordination Polymers

Unsymmetrical bis(pyridyl) ligands, closely related to 1-(Pyridin-3-ylmethyl)piperidin-3-amine, have been used to construct helical silver(I) coordination polymers. These polymers have potential applications in materials science and molecular engineering (Zhang et al., 2013).

Synthesis of Piperazine-2,6-dione Derivatives

The condensation of iminodiacetic acid with various amines, including pyridin-3-ylmethanamine, has been used to synthesize piperazine-2,6-dione derivatives. These compounds were evaluated for anticancer activity, highlighting their potential in pharmaceutical research (Kumar et al., 2013).

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

属性

IUPAC Name |

1-(pyridin-3-ylmethyl)piperidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-11-4-2-6-14(9-11)8-10-3-1-5-13-7-10/h1,3,5,7,11H,2,4,6,8-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBZNCNRSNSXCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CN=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-3-ylmethyl)piperidin-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)

![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)

![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)